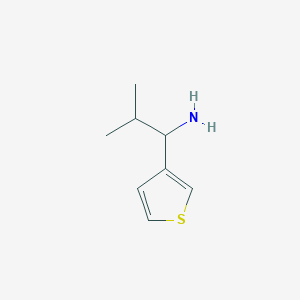

2-Methyl-1-(3-thienyl)propylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13NS |

|---|---|

Molecular Weight |

155.26 g/mol |

IUPAC Name |

2-methyl-1-thiophen-3-ylpropan-1-amine |

InChI |

InChI=1S/C8H13NS/c1-6(2)8(9)7-3-4-10-5-7/h3-6,8H,9H2,1-2H3 |

InChI Key |

HEYNCCJICBFSQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CSC=C1)N |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 Methyl 1 3 Thienyl Propylamine

Development of Stereoselective Synthetic Pathways to 2-Methyl-1-(3-thienyl)propylamine

The creation of single-enantiomer chiral amines like 2-Methyl-1-(3-thienyl)propylamine is a critical endeavor in medicinal chemistry. Stereoselective synthesis, which favors the formation of one stereoisomer over others, is paramount. This has led to the development of sophisticated pathways that employ both chemical and biological catalysts to control the stereochemical outcome of the reaction.

Asymmetric Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formation

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of 2-Methyl-1-(3-thienyl)propylamine, key bond formations, such as the creation of the chiral center at the carbon bearing the amino group, are targeted.

A primary strategy for the asymmetric synthesis of 2-Methyl-1-(3-thienyl)propylamine involves the enantioselective reduction of a prochiral ketone precursor, 1-(3-thienyl)propan-2-one. This transformation establishes the chiral center of the target molecule. Transition metal catalysts, particularly those based on iridium and palladium, complexed with chiral ligands have shown considerable success in the asymmetric hydrogenation of activated imines and related unsaturated compounds. dicp.ac.cnnih.gov

For instance, iridium catalysts bearing chiral ligands such as UbaPHOX have demonstrated high enantioselectivity (98-99% ee) in the hydrogenation of 3,3-diarylallyl phthalimides, which are structurally analogous to the precursors of 2-Methyl-1-(3-thienyl)propylamine. nih.gov Similarly, palladium complexes with chiral bisphosphine ligands like SegPhos have been effective in the asymmetric hydrogenation of N-diphenylphosphinyl ketimines, achieving enantiomeric excesses in the range of 87-99%. dicp.ac.cn While direct data for the specific substrate 1-(3-thienyl)propan-2-one is not extensively published, these examples suggest a strong potential for achieving high enantioselectivity.

Table 1: Catalytic Systems for Enantioselective Reduction of Ketone Precursors

| Catalyst System | Precursor Type | Enantiomeric Excess (ee) | Reference |

| Ir-UbaPHOX | 3,3-Diarylallyl phthalimides | 98-99% | nih.gov |

| Pd(CF₃CO₂)₂/(S)-SegPhos | N-Diphenylphosphinyl ketimines | 87-99% | dicp.ac.cn |

The success of metal-catalyzed asymmetric reactions is heavily reliant on the design of the chiral ligand. These ligands create a chiral environment around the metal center, which directs the stereochemical outcome of the reaction. For the synthesis of chiral amines, ligands such as those with a P-stereogenic center or bidentate phosphines have been developed.

The UbaPHOX ligand, a phosphine-oxazoline type, has been particularly effective in iridium-catalyzed hydrogenations. nih.gov Its rigid structure and well-defined chiral pockets are crucial for inducing high enantioselectivity. In the context of palladium-catalyzed reactions, atropisomeric biaryl phosphine (B1218219) ligands like SynPhos have also been employed successfully for the asymmetric hydrogenation of N-tosylimines, yielding products with high enantiomeric excess (88-97% ee). dicp.ac.cn The selection of the appropriate ligand is critical and often requires screening to find the optimal match for a specific substrate.

Biocatalytic and Chemoenzymatic Approaches for Chiral Intermediate Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, as natural catalysts, can perform reactions with exceptional stereospecificity under mild conditions. For the synthesis of 2-Methyl-1-(3-thienyl)propylamine, enzymes such as ketoreductases and lipases are of particular interest.

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols. The reduction of 1-(3-thienyl)propan-2-one using a suitable KRED could provide the chiral alcohol precursor to 2-Methyl-1-(3-thienyl)propylamine with high enantiomeric excess. While specific data for this substrate is limited, computational methods are being developed to predict and even invert the stereoselectivity of KREDs, which could allow for the production of either the (R) or (S) alcohol with up to 99% ee. nih.gov

Lipases are another class of versatile enzymes that can be used for the kinetic resolution of racemic mixtures. In a lipase-catalyzed resolution, one enantiomer of a racemic mixture is selectively acylated or hydrolyzed, allowing for the separation of the two enantiomers. A patent describes the use of Pseudomonas lipase (B570770) for the kinetic resolution of primary and secondary amines via acylation, achieving separation of enantiomers. google.com This strategy could be applied to a racemic mixture of 2-Methyl-1-(3-thienyl)propylamine.

Table 2: Enzyme-Mediated Transformations for Chiral Amine Synthesis

| Enzyme | Transformation | Substrate Type | Potential Outcome | Reference |

| Ketoreductase (computationally designed) | Asymmetric Reduction | Prochiral Ketone | >99% ee for (R) or (S)-alcohol | nih.gov |

| Pseudomonas Lipase | Kinetic Resolution | Racemic Amine | Separation of enantiomers | google.com |

Whole-cell biotransformations utilize entire microorganisms as catalysts, which can be advantageous as they contain the necessary enzymes and cofactors for a given reaction. This approach avoids the need for enzyme purification. For the synthesis of chiral amines, whole-cell systems can be employed for the reductive amination of ketones.

While specific examples for the direct production of 2-Methyl-1-(3-thienyl)propylamine are not widely reported, the principle has been demonstrated for related compounds. For instance, a highly enantioselective direct asymmetric reductive amination of various ketone substrates has been achieved using a ruthenium catalyst with a chiral ligand, suggesting a potential chemoenzymatic approach that could be adapted to a whole-cell system. acs.org The development of robust whole-cell biocatalysts for the direct synthesis of chiral amines from ketones remains an active area of research.

Classical Resolution Techniques for Racemic 2-Methyl-1-(3-thienyl)propylamine and its Synthetic Precursors

Obtaining single enantiomers from a racemic mixture is a critical step in asymmetric synthesis. Classical resolution remains a widely practiced and effective strategy.

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. Chiral acids, such as mandelic acid, are frequently employed for this purpose. The underlying principle involves the reaction of the racemic amine with a single enantiomer of a chiral acid. This creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility in a given solvent system. This difference allows for their separation by fractional crystallization.

Table 1: Key Components in Diastereomeric Salt Resolution

| Component | Role | Example |

|---|---|---|

| Racemic Mixture | The substance to be separated | (±)-2-Methyl-1-(3-thienyl)propylamine |

| Resolving Agent | A chiral compound that forms diastereomers | (S)-Mandelic Acid |

| Diastereomeric Salts | Formed from the amine and acid, have different solubilities | (R)-amine·(S)-acid & (S)-amine·(S)-acid |

| Solvent | The medium in which crystallization occurs | Alcohols, Toluene |

Kinetic resolution is a dynamic method that relies on the differential rate of reaction between the enantiomers of a racemate and a chiral catalyst or reagent. One enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer or the product formed from the faster-reacting enantiomer.

Several methodologies are applicable for the kinetic resolution of amines and their precursors:

Enzymatic Resolution: Enzymes are highly stereoselective catalysts. Transaminases, for example, can be used in dynamic kinetic resolutions (DKR). In a DKR, the less reactive enantiomer of the starting material is continuously racemized in situ, theoretically allowing for a 100% yield of the desired chiral product. For instance, a transaminase from Ruegeria pomeroyi has been effectively used in the DKR of 2-phenylpropanal (B145474) to produce (R)-β-methylphenethylamine with high enantiomeric excess. nih.gov This approach combines enantioselective enzymatic synthesis with in situ product crystallization to overcome product inhibition. nih.gov

Acylation with Chiral Acylating Agents: This method involves acylating the racemic amine with a chiral acyl chloride, such as (S)-naproxen acyl chloride. rsc.org The two enantiomers of the amine react at different rates to form two diastereomeric amides. rsc.org The predominant (S,S)-diastereoisomeric amide can be separated by recrystallization, and subsequent acid hydrolysis liberates the enantiomerically enriched (S)-amine. rsc.org

Palladium-Catalyzed C-H Olefination: Advanced catalytic systems can achieve kinetic resolution. For example, a palladium-catalyzed C-H olefination reaction has been used to resolve nosyl-protected β-alkyl phenylethylamine derivatives. mdpi.com In the presence of a chiral ligand (like Boc-L-t-Leu-OH), one enantiomer undergoes the olefination reaction preferentially, leaving the unreacted starting material enriched in the other enantiomer. mdpi.com

Table 2: Comparison of Kinetic Resolution Methodologies

| Methodology | Chiral Component | Principle | Key Advantage |

|---|---|---|---|

| Enzymatic Resolution | Enzyme (e.g., Transaminase) | Different rates of enzymatic conversion | High enantioselectivity and mild reaction conditions. nih.gov |

| Chiral Acylation | Chiral Acyl Chloride | Different rates of acylation | Use of readily available chemical reagents. rsc.org |

Total Synthesis Design and Optimization for 2-Methyl-1-(3-thienyl)propylamine

The design of a total synthesis involves a retrosynthetic analysis to identify practical starting materials and efficient reaction sequences.

Retrosynthetic analysis of 2-methyl-1-(3-thienyl)propylamine suggests several logical disconnections. The most common approach is to disconnect the carbon-nitrogen bond, which points to a reductive amination strategy. This disconnection leads back to a ketone precursor, 1-(3-thienyl)propan-2-one .

A further disconnection of the C-C bond between the thiophene (B33073) ring and the propyl chain suggests a synthesis starting from a functionalized thiophene, such as 3-thienylmagnesium bromide , and a suitable three-carbon electrophile. However, the most direct and convergent strategy often starts with a pre-formed thienyl ketone. For example, starting with methyl 3-thienyl ketone (3-acetylthiophene) is a highly effective approach. nih.gov This starting material can be elaborated to the required 1-(3-thienyl)propan-2-one precursor through various C-C bond-forming reactions.

Ensuring the propylamine (B44156) side chain is attached specifically at the C3 position of the thiophene ring is crucial. Thiophene can undergo electrophilic substitution at both the C2 and C3 positions, often with a preference for C2. Therefore, achieving C3 regioselectivity requires specific strategies.

Use of 3-Substituted Thiophene Starting Materials: The most straightforward method is to begin the synthesis with a thiophene derivative that is already functionalized at the 3-position. Commercially available compounds like 3-acetylthiophene or 3-thiophenecarboxaldehyde serve as excellent starting points, as the desired regiochemistry is already established. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: For more complex syntheses, modern cross-coupling reactions provide a powerful tool for regioselective functionalization. rsc.org Starting with a di-halogenated thiophene, such as 2,3-dibromothiophene, one can selectively react one position (e.g., the more reactive C2-bromide) and then use a different coupling reaction at the C3-position. Alternatively, direct C-H arylation/alkylation methods, guided by a directing group or specific ligand control, can functionalize the C3-H bond of a thiophene derivative with high selectivity. rsc.org

The final installation of the amine group is a critical transformation. While nucleophilic substitution of a halide with ammonia (B1221849) or an amine is possible, it often suffers from poor control and the formation of over-alkylation byproducts. masterorganicchemistry.com

Reductive Amination stands out as a superior and highly versatile method for forming the target amine. masterorganicchemistry.comsigmaaldrich.com This process involves two key steps:

Imine/Enamine Formation: The ketone precursor, 1-(3-thienyl)propan-2-one, reacts with an amine source (such as ammonia for a primary amine) to form an intermediate imine or its tautomer, an enamine.

Reduction: This intermediate is then reduced in situ to the final amine.

A variety of reducing agents can be employed, each with specific characteristics. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is mild enough to selectively reduce the protonated imine in the presence of the starting ketone. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another common and effective reagent that is less toxic than NaBH₃CN. masterorganicchemistry.comsigmaaldrich.com Other systems, such as catalytic hydrogenation (e.g., H₂, Pd/C) or transfer hydrogenation, can also be used. organic-chemistry.org The reaction is highly efficient and avoids the issue of multiple alkylations often seen with direct alkylation methods. masterorganicchemistry.com

Table 3: Selected Reagents for Reductive Amination

| Reducing Agent | Typical Solvent | Key Features |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH) | Selectively reduces imines over ketones; reaction proceeds at mildly acidic pH. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (CH₂Cl₂), Acetic Acid | Mild, effective, and avoids cyanide waste streams. masterorganicchemistry.com |

| α-Picoline-borane | Methanol, Water, or neat | Mild and efficient, can be used in green solvents like water. |

| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol (EtOH), Methanol (MeOH) | "Green" method using hydrogen gas, but may require pressure equipment. |

Exploration of Sustainable and Scalable Synthetic Methodologies for Thienyl-Alkylamine Systems

The increasing demand for greener and more cost-effective manufacturing processes in the pharmaceutical and chemical industries has spurred research into sustainable and scalable methods for amine synthesis. For thienyl-alkylamine systems, this involves moving away from stoichiometric reagents towards catalytic and biocatalytic approaches.

Catalytic reductive amination offers a significant improvement in terms of atom economy and process efficiency. Transition metal complexes, particularly those based on iridium and rhodium, have been developed to catalyze the reaction using hydrogen gas or transfer hydrogenation reagents like ammonium (B1175870) formate (B1220265). scribd.com For instance, a Cp*Rh(III) complex has been shown to effectively catalyze the reductive amination of ketones with ammonium formate at temperatures as low as 50-70°C, yielding primary amines in high yields. scribd.com Such catalytic systems reduce waste by using substoichiometric amounts of the metal complex and employing more benign hydrogen sources. Similarly, rhodium-catalyzed amination of heteroaromatic alcohols represents another potential sustainable route, directly converting a C-OH bond to a C-N bond. organic-chemistry.orgnih.gov These methods are highly scalable and can be applied to the large-scale production of pharmaceutical intermediates.

Biocatalysis has emerged as a powerful and highly sustainable alternative for the synthesis of chiral amines. researchgate.net Enzymes such as transaminases (TAs) and imine reductases (IREDs) operate under mild, aqueous conditions and exhibit exquisite stereoselectivity, which is crucial for producing enantiomerically pure active pharmaceutical ingredients. researchgate.net In the context of thienyl-alkylamines, chemoenzymatic strategies have been successfully developed for related compounds. researchgate.net For example, carbonyl reductases have been used for the enantioselective reduction of a thienyl propanone derivative to its corresponding chiral alcohol, a key intermediate for duloxetine. researchgate.net This alcohol can then be converted to the target amine. Alternatively, a transaminase could be employed for the direct asymmetric amination of the ketone precursor, 1-(3-thienyl)-2-methyl-1-propanone, to directly yield the chiral amine product with high enantiomeric excess. This approach avoids the use of heavy metals and organic solvents, generating minimal waste and aligning with the principles of green chemistry.

Table 2: Overview of Sustainable and Scalable Methodologies for Thienyl-Alkylamine Synthesis

| Methodology | Catalyst / Enzyme | Key Features | Scalability & Sustainability |

|---|---|---|---|

| Catalytic Reductive Amination | Rhodium or Iridium complexes scribd.com | Uses H₂ or H-transfer reagents (e.g., HCOONH₄); lower reaction temperatures than classical methods. scribd.com | Highly scalable; reduced waste through catalysis; improved atom economy. |

| Biocatalytic Asymmetric Synthesis | Transaminases (TAs) or Carbonyl Reductases/Imine Reductases (IREDs) researchgate.net | Aqueous media; ambient temperature/pressure; high enantioselectivity (>99% ee often achievable). researchgate.net | Highly sustainable (green reagents, biodegradable catalysts); suitable for large-scale pharmaceutical manufacturing; reduces purification steps for enantiomers. |

Stereochemical Elucidation and Control in 2 Methyl 1 3 Thienyl Propylamine Research

Advanced Methods for Enantiomeric and Diastereomeric Purity Assessment

The presence of two chiral centers in 2-Methyl-1-(3-thienyl)propylamine gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The accurate quantification of the purity of a specific stereoisomer is essential.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chiral chromatography is a cornerstone for the separation and quantification of the stereoisomers of 2-Methyl-1-(3-thienyl)propylamine. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed, with the choice often depending on the volatility and thermal stability of the analyte or its derivatives.

High-Performance Liquid Chromatography (HPLC) equipped with chiral stationary phases (CSPs) is a widely adopted technique for chiral analysis. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective in resolving a broad range of chiral compounds, including amines. phenomenex.com For the analysis of 2-Methyl-1-(3-thienyl)propylamine, a column such as one based on cellulose tris(3,5-dimethylphenylcarbamate) could be employed. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the CSP, leading to different retention times.

In a typical HPLC method, a mixture of the stereoisomers of 2-Methyl-1-(3-thienyl)propylamine would be injected onto the chiral column. The mobile phase, often a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier such as isopropanol, is optimized to achieve baseline separation of the peaks corresponding to each stereoisomer. researchgate.net The enantiomeric excess (ee) and diastereomeric excess (de) can then be calculated from the peak areas in the chromatogram.

Table 1: Illustrative Chiral HPLC Separation of 2-Methyl-1-(3-thienyl)propylamine Stereoisomers

| Stereoisomer | Retention Time (min) | Peak Area (%) |

| (1R,2S) | 8.5 | 2.5 |

| (1S,2R) | 9.8 | 2.5 |

| (1R,2R) | 11.2 | 47.5 |

| (1S,2S) | 12.5 | 47.5 |

For Chiral Gas Chromatography (GC), the amine functionality of 2-Methyl-1-(3-thienyl)propylamine would typically be derivatized to enhance volatility and improve separation. researchgate.net Derivatization with a chiral reagent can also be used, which converts the enantiomers into diastereomers that can be separated on a standard achiral GC column.

Nuclear Magnetic Resonance (NMR) Spectroscopy utilizing Chiral Auxiliary Reagents or Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for assessing enantiomeric purity. In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary or a chiral shift reagent, distinguishable signals for each enantiomer can be observed.

Chiral shift reagents, often lanthanide-based complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used. nih.gov These reagents form diastereomeric complexes with the enantiomers of 2-Methyl-1-(3-thienyl)propylamine, leading to differential shifts in the resonance frequencies of nearby protons. The integration of the separated signals allows for the quantification of the enantiomeric ratio.

Alternatively, a chiral derivatizing agent can be used to covalently link the enantiomers to a chiral auxiliary, forming diastereomers with distinct NMR spectra.

Chemical Reactivity and Transformation Studies of 2 Methyl 1 3 Thienyl Propylamine

Investigations into the Reactivity of the Amine Functionality

The primary amine group in 2-Methyl-1-(3-thienyl)propylamine is a key site for a variety of chemical transformations, exhibiting both nucleophilic and, to a lesser extent, electrophilic character.

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This reactivity allows for a wide range of derivatization reactions, primarily through N-acylation and N-alkylation.

N-Acylation: The amine group readily reacts with acylating agents such as acid chlorides, anhydrides, and activated esters to form the corresponding amides. These reactions typically proceed under standard acylation conditions, often in the presence of a base to neutralize the acid byproduct. For instance, the reaction with acetyl chloride would yield N-[2-Methyl-1-(3-thienyl)propyl]acetamide. The reactivity is comparable to other primary amines.

N-Alkylation: The amine can also undergo alkylation with alkyl halides or other alkylating agents. However, these reactions can be challenging to control, often leading to a mixture of mono-, di-, and even tri-alkylated products. To achieve selective mono-alkylation, reductive amination is a more effective strategy. This involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine. For example, reaction with formaldehyde (B43269) followed by reduction would yield N-methyl-2-methyl-1-(3-thienyl)propylamine. The use of specific catalysts and reaction conditions can help to control the degree of alkylation rsc.org.

Table 1: Examples of Nucleophilic Derivatization of Primary Amines

| Reagent | Product Type | General Reaction Conditions |

| Acid Chloride (R-COCl) | Amide | Aprotic solvent, often with a non-nucleophilic base |

| Acid Anhydride ((RCO)₂O) | Amide | Neat or in a solvent, can be heated |

| Alkyl Halide (R-X) | Secondary/Tertiary Amine | Polar solvent, often requires a base |

| Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine | Reductive amination conditions (e.g., NaBH₃CN) |

Electrophilic Reactivity of the Nitrogen Atom

While the amine functionality is primarily nucleophilic, the nitrogen atom can exhibit electrophilic reactivity under specific conditions. For instance, after conversion to a suitable leaving group, such as in a diazonium salt, the nitrogen can be displaced by a nucleophile. However, the formation of stable diazonium salts from primary alkylamines is generally not feasible, as they tend to decompose rapidly.

A more relevant electrophilic transformation involves the formation of imines. The reaction of 2-Methyl-1-(3-thienyl)propylamine with aldehydes or ketones can lead to the formation of a Schiff base (imine) intermediate, which can then be isolated or further reacted. This reaction is typically reversible and acid-catalyzed. Recent studies on related thienylimines have explored their synthesis and spectroscopic characterization researchgate.net.

Reactions and Chemical Modifications Involving the 3-Thienyl Ring

The 3-thienyl ring in 2-Methyl-1-(3-thienyl)propylamine is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of substitution is directed by the existing propylamino group.

Electrophilic Aromatic Substitution Patterns

The propylamino group attached to the 3-position of the thiophene (B33073) ring is an activating group and directs incoming electrophiles to the ortho and para positions. In the case of a 3-substituted thiophene, the positions ortho to the substituent are C2 and C4, and the para position is C5. Therefore, electrophilic substitution is expected to occur preferentially at the 2- and 5-positions of the thiophene ring. The relative ratio of 2- to 5-substitution will depend on the specific electrophile and reaction conditions.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. For example, bromination with N-bromosuccinimide (NBS) would be expected to yield a mixture of 2-bromo- and 5-bromo-3-(2-methyl-1-propylamino)thiophene. The reactivity of the thiophene ring towards electrophiles is generally greater than that of benzene.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 3-Substituted Thiophenes with Activating Groups

| Electrophilic Reagent | Expected Major Product(s) |

| Br₂ or NBS | 2-Bromo and 5-Bromo derivatives |

| HNO₃/H₂SO₄ | 2-Nitro and 5-Nitro derivatives |

| SO₃/H₂SO₄ | 2-Sulfonic acid and 5-Sulfonic acid derivatives |

| Acyl Chloride/Lewis Acid | 2-Acyl and 5-Acyl derivatives |

Metal-Catalyzed Cross-Coupling Reactions at the Thiophene Ring

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To perform these reactions on the thiophene ring of 2-Methyl-1-(3-thienyl)propylamine, it would first need to be functionalized with a suitable leaving group, typically a halogen (e.g., bromine or iodine). This can be achieved through electrophilic halogenation as described above.

Once halogenated, for instance at the 2- or 5-position, the resulting halo-thiophene derivative can participate in various cross-coupling reactions.

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond. For example, coupling of 2-bromo-3-(2-methyl-1-propylamino)thiophene with phenylboronic acid would yield 2-phenyl-3-(2-methyl-1-propylamino)thiophene.

Heck Coupling: This reaction involves the coupling of the halothiophene with an alkene in the presence of a palladium catalyst to form a substituted alkene.

Sonogashira Coupling: This involves the coupling of the halothiophene with a terminal alkyne, catalyzed by palladium and copper, to form an alkynylthiophene derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond by coupling the halothiophene with an amine.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and can influence the yield and selectivity.

Ring-Opening or Ring-Modification Reactions of the Thiophene Heterocycle

The thiophene ring is generally stable under many reaction conditions. However, under forcing conditions or with specific reagents, it can undergo ring-opening or modification.

Reductive Desulfurization: Treatment with Raney nickel can lead to the complete reduction of the thiophene ring and cleavage of the carbon-sulfur bonds, resulting in a saturated alkyl chain. For 2-Methyl-1-(3-thienyl)propylamine, this would likely lead to a complex mixture of alkanes.

Oxidative Ring Cleavage: Strong oxidizing agents can lead to the cleavage of the thiophene ring.

Ring-Opening with Organometallics: In some cases, lithiated thiophenes can undergo ring-opening reactions, especially when substituted with certain groups that can stabilize the resulting open-chain species. However, this is not a common reaction for simple alkyl-substituted thiophenes under standard conditions.

Chemical Degradation Pathways and Stability from a Mechanistic Perspective

The chemical stability of 2-Methyl-1-(3-thienyl)propylamine is a critical factor in understanding its transformation and persistence under various conditions. The degradation of this compound can be initiated through several pathways, including hydrolysis, oxidation, and photochemical reactions. Each of these routes involves distinct mechanistic steps and leads to different degradation products.

Oxidative Degradation Routes

The oxidative degradation of 2-Methyl-1-(3-thienyl)propylamine is more likely to occur compared to hydrolysis. The thiophene ring, being a sulfur-containing heterocycle, is susceptible to oxidation at the sulfur atom. This is a common degradation pathway for many thiophene-containing compounds. researchgate.netfemaflavor.org

The primary mechanism of oxidative degradation is expected to involve the oxidation of the sulfur atom in the thiophene ring to form a thiophene S-oxide (sulfoxide) and subsequently a thiophene 1,1-dioxide (sulfone). researchgate.net These reactions can be initiated by various oxidizing agents, including peracids, hydrogen peroxide, and atmospheric oxygen, potentially catalyzed by metal ions or enzymes. researchgate.net

The oxidation of the sulfur atom disrupts the aromaticity of the thiophene ring, making it more reactive. The resulting S-oxides and dioxides are less stable and can undergo further reactions, such as dimerization or ring-opening.

Another potential site for oxidative degradation is the aminopropyl side chain. The primary amine could be oxidized to form various products, including imines, oximes, or undergo deamination. However, the oxidation of the electron-rich thiophene ring is generally considered the more favorable pathway. researchgate.net

Table 2: Potential Oxidative Degradation Products of 2-Methyl-1-(3-thienyl)propylamine

| Degradation Product | Formation Pathway |

| 2-Methyl-1-(3-thienyl)propylamine S-oxide | Oxidation of the thiophene sulfur atom. |

| 2-Methyl-1-(3-thienyl)propylamine 1,1-dioxide | Further oxidation of the S-oxide. |

| Ring-opened products | Subsequent reactions of the unstable S-oxide or dioxide. |

| Side-chain oxidation products (e.g., imine) | Oxidation of the primary amine group. |

Photochemical Transformation Mechanisms and Photostability

The photochemical transformation of 2-Methyl-1-(3-thienyl)propylamine is another significant degradation pathway. Thiophene and its derivatives are known to absorb UV radiation, which can lead to the formation of excited states that are more reactive than the ground state.

One of the primary photochemical deactivation mechanisms for thiophene is ring-opening. rsc.org Upon absorption of light, the thiophene ring can be excited to a singlet or triplet state. In these excited states, the C-S bonds can become significantly weakened, leading to their cleavage and the formation of reactive, open-chain intermediates. These intermediates can then undergo a variety of subsequent reactions, including isomerization, polymerization, or reaction with other molecules in the environment.

The presence of the methyl and propylamine (B44156) substituents on the thiophene ring can influence the photostability of the molecule. These groups can affect the electronic properties of the thiophene ring and thus its absorption spectrum and the lifetime of its excited states.

The photodegradation of polythiophenes, which are polymers containing repeating thiophene units, has been studied more extensively. While not directly analogous to the monomeric 2-Methyl-1-(3-thienyl)propylamine, these studies also point to the susceptibility of the thiophene ring to photodegradation, often initiated by the formation of radical cations that can lead to intermolecular reactions. mdpi.com

Table 3: Factors Influencing Photochemical Transformation of 2-Methyl-1-(3-thienyl)propylamine

| Factor | Influence on Photostability |

| Wavelength of Light | Absorption of UV light is necessary to initiate photochemical reactions. |

| Presence of Photosensitizers | Can accelerate degradation by transferring energy to the thiophene molecule. |

| Oxygen | Can participate in photo-oxidative degradation pathways. |

| Solvent/Matrix | The surrounding medium can influence the stability of excited states and the fate of reactive intermediates. |

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 1 3 Thienyl Propylamine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. While specific experimental spectra for 2-Methyl-1-(3-thienyl)propylamine are not widely published, the expected spectral data can be inferred from its chemical structure and comparison with its 2-thienyl isomer. researchgate.net The key distinction in NMR would arise from the substitution pattern on the thiophene (B33073) ring.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the protons on the thiophene ring and the N-methylpropan-2-amine side chain. The 3-substituted thiophene ring will produce a characteristic pattern of three aromatic protons, which differs significantly from the pattern of a 2-substituted ring. The side-chain protons would include a doublet for the terminal methyl group, a multiplet for the methine (CH) proton adjacent to the amine, a signal for the methylene (B1212753) (CH₂) protons, a singlet for the N-methyl group, and a broad singlet for the amine (NH) proton.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. It is expected to display four signals for the thiophene ring carbons and four signals for the side-chain carbons (two methyls, one methylene, and one methine). The chemical shifts of the thiophene carbons, in particular, would definitively confirm the 3-substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Methyl-1-(3-thienyl)propylamine

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Thiophene H2 | ~7.2-7.4 | Doublet of doublets | ~120-122 |

| Thiophene H4 | ~6.9-7.1 | Doublet of doublets | ~127-129 |

| Thiophene H5 | ~7.1-7.3 | Doublet of doublets | ~124-126 |

| Thiophene C3 | - | - | ~140-142 |

| CH (α to amine) | ~2.9-3.2 | Multiplet | ~55-60 |

| CH₂ (β to amine) | ~2.7-2.9 | Multiplet | ~40-45 |

| CH₃ (on side chain) | ~1.1-1.3 | Doublet | ~18-22 |

| N-CH₃ | ~2.3-2.5 | Singlet | ~30-35 |

Note: Predicted values are based on general principles and data for analogous structures.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the CH and both the CH₂ and terminal CH₃ protons on the side chain, establishing the propyl group's structure. It would also show correlations among the three thiophene ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s), such as the CH, CH₂, and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity between different parts of the molecule. A key correlation would be from the CH₂ protons to the C3 carbon of the thiophene ring, confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, NOESY can reveal through-space proximity of protons. While this molecule has a single chiral center, NOESY could help confirm the conformation of the side chain relative to the ring.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of a molecule, providing a "fingerprint" for identification.

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The chemical formula for 2-Methyl-1-(3-thienyl)propylamine is C₈H₁₃NS. researchgate.net The calculated monoisotopic mass can be compared to an experimental value to confirm the molecular formula with high confidence.

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₃NS |

| Nominal Mass | 155 g/mol |

Tandem mass spectrometry (MS/MS), often performed following gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to identify characteristic fragment ions. Studies comparing the 2-thienyl and 3-thienyl isomers of methiopropamine have shown that their electron ionization (EI) mass spectra are virtually identical. researchgate.net The fragmentation is dominated by cleavage of the carbon-carbon bond beta to the nitrogen atom, a characteristic pathway for amphetamine-type stimulants. nih.govresearchgate.net

The primary fragmentation pathways are:

Iminium Ion Formation: The major fragmentation is the cleavage of the Cα-Cβ bond, leading to the formation of a stable N-methyl-1-methylethen-1-iminium ion. This fragment is responsible for the base peak in the mass spectrum.

Thienyl Cation Formation: Cleavage on the other side of the Cα-Cβ bond results in the formation of a thienylmethyl cation. This can rearrange to form the highly stable thiopyrilium ion. researchgate.net

Table 3: Major Fragment Ions in the Mass Spectrum of 2-Methyl-1-(3-thienyl)propylamine

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 154 | [M-H]⁺ | Loss of a hydrogen radical from the molecular ion |

| 97 | Thiopyrilium ion [C₅H₅S]⁺ | Cleavage of the Cα-Cβ bond with rearrangement |

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to the molecule's vibrational modes. The IR spectrum of 2-Methyl-1-(3-thienyl)propylamine would exhibit characteristic bands for the thiophene ring, the alkyl chain, and the secondary amine.

Table 4: Predicted IR Absorption Bands for 2-Methyl-1-(3-thienyl)propylamine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Thiophene Ring |

| 2960-2850 | C-H stretch | Alkyl side chain (CH₃, CH₂, CH) |

| ~1600, ~1450 | C=C stretch | Thiophene Ring |

| 3350-3310 | N-H stretch | Secondary Amine |

| 1250-1020 | C-N stretch | Amine |

| ~800-700 | C-H out-of-plane bend | 3-substituted Thiophene |

Note: Predicted values are based on general IR correlation tables.

Compound Name Reference

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Methyl-1-(3-thienyl)propylamine is characterized by absorption bands corresponding to the vibrations of its primary amine group, alkyl chain, and thiophene ring.

The primary amine (-NH₂) group gives rise to several characteristic absorptions. Typically, primary amines show a pair of medium-intensity peaks in the region of 3500-3300 cm⁻¹ due to symmetric and asymmetric N-H stretching vibrations. docbrown.info An N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ range. docbrown.info

The aliphatic portion of the molecule, the 2-methylpropyl group, is identified by C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. The C-N stretching vibration of the aliphatic amine is expected to produce an absorption in the 1220-1020 cm⁻¹ region. docbrown.info

The 3-substituted thiophene ring has a unique vibrational signature. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring are expected in the 1550-1400 cm⁻¹ region. A key indicator for a substituted thiophene is the C-S stretching vibration, though it can be weak and appear in the fingerprint region. The substitution pattern on the ring (in this case, 3-substituted) influences the pattern of C-H out-of-plane bending bands in the 900-700 cm⁻¹ range.

Table 1: Characteristic IR Absorption Bands for 2-Methyl-1-(3-thienyl)propylamine

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |

|---|---|---|---|

| 3500-3300 | N-H | Asymmetric & Symmetric Stretch | Medium (Doublet) |

| ~3100 | C-H (Aromatic) | Stretch | Medium to Weak |

| 2960-2850 | C-H (Aliphatic) | Stretch | Strong |

| 1650-1580 | N-H | Bend (Scissoring) | Medium |

| 1550-1400 | C=C (Thiophene) | Stretch | Medium to Strong |

| 1220-1020 | C-N | Stretch | Medium |

Raman Spectroscopy

The symmetric "ring breathing" vibration of the thiophene ring typically gives a very strong and sharp band in the Raman spectrum. The exact position depends on the substitution, but it is a highly characteristic feature. C-S stretching vibrations within the ring, often weak in the IR spectrum, can produce more prominent bands in the Raman spectrum, typically in the 750-600 cm⁻¹ range. The C=C and C-H stretching vibrations of the thiophene ring are also readily observed. The aliphatic C-C and C-H bonds of the propyl side chain will also contribute to the spectrum, but the signals from the thiophene ring are often more dominant and diagnostic.

Table 2: Predicted Raman Shifts for 2-Methyl-1-(3-thienyl)propylamine

| Raman Shift (cm⁻¹) | Bond/Group | Vibration Type | Intensity |

|---|---|---|---|

| ~3100 | C-H (Aromatic) | Stretch | Medium |

| 2960-2850 | C-H (Aliphatic) | Stretch | Strong |

| 1450-1350 | Thiophene Ring | Ring Stretch | Strong |

| ~1050 | Thiophene Ring | Ring Breathing | Very Strong, Sharp |

Hyphenated Chromatographic-Spectroscopic Techniques

To assess purity and identify trace-level impurities, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of spectroscopy are essential.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds like 2-Methyl-1-(3-thienyl)propylamine. researchgate.net In a typical analysis, the compound is vaporized and separated from volatile impurities on a capillary column (e.g., a non-polar dimethylpolysiloxane phase). scispace.com The retention time is a characteristic property that can be used to distinguish it from related isomers, such as the 2-thienyl analogue, methiopropamine. researchgate.netdrugsandalcohol.ie

Following separation, the eluted compounds are ionized, commonly by electron ionization (EI), which causes predictable fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For 2-Methyl-1-(3-thienyl)propylamine, the molecular ion (M⁺) peak would be expected at m/z 155, corresponding to its molecular weight.

A key fragmentation pathway involves the cleavage of the C-C bond beta to the nitrogen atom (β-cleavage), which is characteristic of amines. This would lead to the formation of a stable iminium ion. The most significant fragmentation, however, is often related to the thienyl moiety. Cleavage of the side chain can produce the 3-thienylmethyl cation or related fragments. A prominent ion at m/z 97, corresponding to the thiopyrilium ion, is a characteristic fragment for many thienyl-containing compounds and has been observed in the mass spectra of its 2-thienyl isomer. researchgate.net The base peak in the spectrum is often a small, stable fragment resulting from the side chain.

Purity analysis by GC-MS involves quantifying the area of the main peak relative to the total area of all peaks in the chromatogram. gcms.cz Volatile impurities, such as residual synthesis solvents or byproducts (e.g., precursors like 3-thienylacetone), would appear as separate peaks with their own characteristic retention times and mass spectra.

Table 3: Predicted GC-MS Data and Major Fragment Ions for 2-Methyl-1-(3-thienyl)propylamine

| m/z (Mass-to-Charge Ratio) | Proposed Ion | Significance |

|---|---|---|

| 155 | [C₈H₁₃NS]⁺ | Molecular Ion (M⁺) |

| 140 | [M - CH₃]⁺ | Loss of a methyl group |

| 97 | [C₅H₅S]⁺ | Thiopyrilium ion |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Non-Volatile Impurity Analysis

For the analysis of non-volatile impurities, such as synthesis byproducts, degradation products, or potential oligomers, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.govresearchgate.net It is also suitable for analyzing the primary compound itself, especially when derivatization for GC is not desired.

Separation is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC), where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and acetonitrile (B52724) or methanol (B129727) containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape for the amine. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for polar compounds. nih.gov

After elution from the LC column, the analyte enters the mass spectrometer, typically through an electrospray ionization (ESI) source, which is a soft ionization technique that usually preserves the molecular ion. In positive ion mode, 2-Methyl-1-(3-thienyl)propylamine would be detected as the protonated molecule [M+H]⁺ at m/z 156.

LC-MS is highly effective for purity assessment by separating the main component from non-volatile impurities. These impurities would elute at different retention times and can be identified or characterized by their [M+H]⁺ ions and subsequent fragmentation patterns if tandem mass spectrometry (MS/MS) is employed. nih.gov For instance, an impurity resulting from over-alkylation or a dimeric byproduct would have a significantly higher mass and different retention characteristics.

Table 4: Typical LC-MS Parameters for Analysis of 2-Methyl-1-(3-thienyl)propylamine

| Parameter | Description |

|---|---|

| Chromatography | Reversed-Phase HPLC (RP-HPLC) |

| Column | C18 (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection | [M+H]⁺ at m/z 156 |

| Analysis Mode | Full Scan for purity; Tandem MS (MS/MS) for structural confirmation |

Compound Reference Table

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| 2-Methyl-1-(3-thienyl)propylamine |

| Acetonitrile |

| Ammonium acetate |

| Formic acid |

| Methanol |

| Methiopropamine (2-Methyl-1-(2-thienyl)propylamine) |

| 3-Thienylacetone |

Computational Chemistry and Theoretical Modeling of 2 Methyl 1 3 Thienyl Propylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular properties at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density. youtube.comyoutube.com This approach offers a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like 2-Methyl-1-(3-thienyl)propylamine. youtube.com

A typical DFT study begins with geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation, often referred to as the equilibrium geometry. For 2-Methyl-1-(3-thienyl)propylamine, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable structure. DFT methods, such as the popular B3LYP functional combined with a basis set like 6-31G(d), are routinely used for this purpose. jmaterenvironsci.commdpi.com Studies on related thiophene (B33073) derivatives have shown that DFT can accurately predict geometries that are in good agreement with experimental data, such as those from X-ray crystallography. nih.gov

Once the optimized geometry is obtained, various electronic properties can be calculated to predict the molecule's reactivity. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity. rdd.edu.iq

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) in red and electron-poor regions (electrophilic sites) in blue. For 2-Methyl-1-(3-thienyl)propylamine, the MEP would likely show a negative potential (red) around the nitrogen atom of the amine group and the sulfur atom of the thiophene ring, indicating these are probable sites for electrophilic attack. In contrast, the amine protons would exhibit a positive potential (blue), marking them as sites susceptible to nucleophilic interaction.

| Property | Hypothetical Calculated Value | Significance |

| Optimized Bond Length (C-S) | ~1.75 Å | Reflects the aromatic character and stability of the thiophene ring. |

| Optimized Bond Angle (C-N-H) | ~109° | Indicates the sp³ hybridization of the amine nitrogen. |

| HOMO Energy | -6.0 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -0.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |

| Dipole Moment | ~1.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Note: This table presents hypothetical values for 2-Methyl-1-(3-thienyl)propylamine based on typical DFT calculations for similar molecules to illustrate the type of data generated. |

Computational methods are increasingly used to predict spectroscopic data, which can be a powerful tool for structure verification. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.org

The process involves calculating the magnetic shielding tensors for each nucleus in the molecule in its optimized geometry. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). By comparing the computationally predicted ¹H and ¹³C NMR spectra with experimental data, chemists can confirm the structure of a synthesized compound. researchgate.netnih.gov This is particularly useful for distinguishing between isomers or identifying specific protonation states. rsc.org For 2-Methyl-1-(3-thienyl)propylamine, this technique could definitively assign the signals corresponding to the protons and carbons on the thiophene ring, the propyl chain, and the methyl group. The accuracy of these predictions has improved significantly, with mean absolute errors for ¹H and ¹³C shifts often falling within 0.2 ppm and 2.0 ppm, respectively, depending on the methodology.

| Atom | Hypothetical Predicted ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) |

| Thiophene C2 | 125.5 | 125.2 |

| Thiophene C3 | 140.1 | 139.8 |

| Thiophene C4 | 127.8 | 127.6 |

| Thiophene C5 | 123.4 | 123.1 |

| Propyl C1 (CH-NH₂) | 55.2 | 54.9 |

| Propyl C2 (CH-CH₃) | 35.8 | 35.5 |

| Propyl C3 (CH₃) | 19.5 | 19.3 |

| Methyl C (on C2) | 21.0 | 20.8 |

| Note: This table provides an illustrative comparison of predicted versus experimental NMR data for 2-Methyl-1-(3-thienyl)propylamine. The values are hypothetical and serve to demonstrate the application and typical accuracy of DFT-GIAO calculations. |

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, like 2-Methyl-1-(3-thienyl)propylamine, can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule. longdom.orgarxiv.org

A PES is a multidimensional plot that represents the energy of a molecule as a function of its geometric parameters, such as dihedral angles. longdom.orgyoutube.com For 2-Methyl-1-(3-thienyl)propylamine, key dihedral angles would include rotation around the C-C bonds of the propyl chain and the C-C bond connecting the propyl group to the thiophene ring.

By systematically rotating these bonds and calculating the energy at each step using quantum chemical methods, a contour map of the PES can be generated. researchgate.net The low-energy regions on this map correspond to stable conformers (energy minima), while the high-energy regions represent transition states between them. This analysis can reveal the most likely shapes the molecule will adopt in solution, which is crucial for understanding its biological activity, as molecular shape often dictates how it interacts with biological targets.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens for investigating the detailed pathways of chemical reactions. By modeling the reactants, products, and all intermediate structures, it is possible to map out the entire reaction mechanism, including the high-energy transition states that are fleeting and difficult to observe experimentally. mit.edu

For 2-Methyl-1-(3-thienyl)propylamine, theoretical methods could be used to explore various reactions, such as N-alkylation, acylation, or oxidation. libretexts.orgstudysmarter.co.ukopenstax.org The process involves locating the transition state (TS) structure for a given reaction step on the potential energy surface. A TS is a first-order saddle point—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. researchgate.net Frequency calculations are performed to confirm the nature of the stationary points: minima (reactants, products, intermediates) have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The energy difference between the reactants and the transition state defines the activation energy barrier (Ea). A lower activation energy implies a faster reaction rate. Computational studies on amine reactions have successfully elucidated mechanisms and rationalized stereoselectivity by comparing the activation energies of different possible pathways. researchgate.netnih.gov For example, modeling the reaction of 2-Methyl-1-(3-thienyl)propylamine could predict whether a reaction is likely to occur and which products will be favored.

In Silico Prediction of Chemical Stability and Degradation Pathways

In silico methods are valuable for assessing the chemical stability of a compound and predicting its likely degradation pathways. Stability is often linked to the molecule's electronic structure; for instance, a large HOMO-LUMO gap suggests higher stability against electronic excitation and reaction.

Degradation pathways can be modeled by proposing plausible chemical transformations, such as oxidation, hydrolysis, or photolysis, and then calculating the energetics of these reaction pathways. For 2-Methyl-1-(3-thienyl)propylamine, potential degradation routes could include oxidation of the electron-rich thiophene ring, particularly the sulfur atom, or reactions involving the primary amine group. mdpi.com

Applications and Emerging Research Directions for 2 Methyl 1 3 Thienyl Propylamine in Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The structural framework of 2-Methyl-1-(3-thienyl)propylamine, featuring a stereocenter at the carbon atom bonded to the thienyl group and the amine, presents it as a promising candidate for a chiral building block in asymmetric synthesis. The synthesis of enantiomerically pure forms of this amine, likely achievable through chiral resolution or asymmetric synthesis, would yield valuable synthons for the construction of complex, stereochemically defined molecules.

In principle, the individual enantiomers of 2-Methyl-1-(3-thienyl)propylamine could be utilized in the synthesis of pharmaceuticals and other biologically active compounds where specific stereochemistry is crucial for therapeutic efficacy. The thienyl group, a well-known bioisostere for the phenyl group, can impart unique pharmacological properties. The amine functionality provides a handle for further chemical modifications, allowing for its incorporation into larger molecular scaffolds.

Table 1: Potential Asymmetric Transformations Utilizing 2-Methyl-1-(3-thienyl)propylamine

| Transformation | Potential Product | Significance |

| Acylation | Chiral amides | Precursors to various functional groups and bioactive molecules. |

| Reductive Amination | Chiral secondary and tertiary amines | Access to a diverse range of complex amine-containing structures. |

| N-arylation/alkylation | Substituted chiral amines | Construction of diverse molecular libraries for drug discovery. |

This table is illustrative and based on the general reactivity of chiral amines.

Precursor or Intermediate in the Synthesis of Structurally Complex Thienyl-Containing Molecules

The inherent structure of 2-Methyl-1-(3-thienyl)propylamine makes it a plausible precursor for more elaborate thienyl-containing molecules. The thiophene (B33073) ring can undergo various electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, at the 2- and 5-positions. These modifications, coupled with transformations of the aminopropyl side chain, could lead to a diverse array of complex molecules with potential applications in medicinal chemistry and material science.

For instance, derivatization of the amine followed by functionalization of the thiophene ring could lead to novel ligands for medicinal targets or building blocks for conductive polymers. The synthesis of its isomer, 1-(thiophen-2-yl)-2-methylaminopropane (methiopropamine), highlights the interest in this class of compounds, suggesting that the 3-thienyl isomer could also serve as a valuable intermediate in related research endeavors.

Development as a Ligand or Auxiliary in Metal-Catalyzed Transformations

The nitrogen atom in 2-Methyl-1-(3-thienyl)propylamine possesses a lone pair of electrons, making it a potential ligand for transition metals. Chiral amines and their derivatives are widely used as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The development of chiral ligands derived from 2-Methyl-1-(3-thienyl)propylamine could offer new possibilities in metal-catalyzed reactions.

Potential applications could include its use in asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The thienyl group could influence the electronic properties and steric environment of the metal center, potentially leading to unique reactivity and selectivity compared to existing ligands.

Table 2: Potential Metal-Catalyzed Reactions Employing 2-Methyl-1-(3-thienyl)propylamine-Derived Ligands

| Reaction Type | Metal Catalyst | Potential Product |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Chiral alcohols, amines |

| Asymmetric Transfer Hydrogenation | Ruthenium, Iridium | Chiral alcohols |

| Asymmetric C-C Bond Formation | Palladium, Copper | Chiral biaryls, substituted alkanes |

This table represents hypothetical applications based on established catalytic methodologies.

Exploration of its Structural Motif in Novel Organic Frameworks and Materials Chemistry

The rigid and aromatic nature of the thiophene ring, combined with the functional handle of the aminopropyl group, suggests that 2-Methyl-1-(3-thienyl)propylamine could be a valuable building block for novel organic frameworks and materials. After appropriate modification, this structural motif could be incorporated into polymers or metal-organic frameworks (MOFs).

Thiophene-containing polymers are known for their conductive and semi-conductive properties, making them suitable for applications in organic electronics. The incorporation of the chiral aminopropyl side chain could introduce chirality into these materials, leading to novel chiroptical or enantioselective properties. In the context of MOFs, derivatives of this amine could serve as organic linkers, creating porous materials with potential applications in gas storage, separation, and heterogeneous catalysis. The specific stereochemistry of the building block could influence the resulting framework's topology and properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-1-(3-thienyl)propylamine, and what intermediates require rigorous characterization?

- Answer : The synthesis typically involves alkylation of a thienyl precursor (e.g., 3-bromothiophene derivatives) with 2-methylpropylamine. A base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or THF) facilitates the reaction at elevated temperatures (60–80°C) . Critical intermediates include the thienyl bromide and the amine adduct. These intermediates should be characterized via thin-layer chromatography (TLC) to monitor reaction progress and ¹H NMR to confirm substitution patterns . Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are prioritized for structural validation and purity assessment of 2-Methyl-1-(3-thienyl)propylamine?

- Answer :

- Structural confirmation : ¹H/¹³C NMR resolves the thienyl ring and propylamine chain connectivity, with comparative analysis to spectra of structurally similar compounds (e.g., indole-based propylamines) . High-resolution mass spectrometry (HRMS) confirms the molecular formula.

- Purity assessment : HPLC with UV detection (254 nm) using a C18 column and acetonitrile/water gradient is standard. Differential scanning calorimetry (DSC) may identify polymorphic forms if crystallization is observed .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data (e.g., NOE, coupling constants) during conformational analysis of 2-Methyl-1-(3-thienyl)propylamine?

- Answer : Contradictory data may arise from dynamic equilibria or stereochemical ambiguities. Strategies include:

- Variable-temperature NMR (25–60°C) to assess rotational barriers around the thienyl-propylamine bond .

- Chiral HPLC to separate enantiomers, followed by circular dichroism (CD) for absolute configuration determination .

- X-ray crystallography for definitive stereochemical assignment if single crystals are obtainable .

Q. What experimental design principles optimize alkylation efficiency in thienyl-propylamine synthesis?

- Answer : Key parameters include:

- Solvent selection : DMF or THF enhances nucleophilicity of the amine .

- Base optimization : Cs₂CO₃ may improve yield over K₂CO₃ in sterically hindered systems .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours under reflux) while improving yield by 20–30% .

- In situ monitoring : FTIR tracks halide consumption (e.g., C-Br stretch at 550 cm⁻¹ disappearance) .

Q. How should researchers address discrepancies between computational predictions and experimental reactivity data for thienyl-propylamine derivatives?

- Answer :

- Mechanistic validation : Use isotopic labeling (e.g., deuterated solvents) to study proton-transfer steps in alkylation reactions .

- Computational refinement : Re-optimize density functional theory (DFT) models with explicit solvent effects (e.g., SMD solvation) and dispersion corrections .

- Cross-verification : Compare results across multiple software packages (e.g., Gaussian vs. ORCA) to identify systematic errors .

Methodological Considerations

- Stereochemical Control : For enantioselective synthesis, chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Hoveyda–Grubbs catalysts) can be adapted from analogous amine syntheses .

- Scale-up Challenges : Solvent-free conditions or flow chemistry systems mitigate exothermicity risks during large-scale alkylation .

- Troubleshooting Data Contradictions : Always cross-validate spectral data with orthogonal techniques (e.g., LC-MS alongside NMR) and replicate experiments under inert atmospheres to rule out oxidation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.